molecular formula C13H23NO2 B13895076 tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

Cat. No.: B13895076
M. Wt: 225.33 g/mol
InChI Key: YHJJXQNGIHGDNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, an allyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylcyclobutylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The allyl group can participate in substitution reactions, particularly under radical or nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamate group.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming covalent bonds with the active site of enzymes, thereby blocking their activity. The allyl and cyclobutyl groups could also interact with biological targets, potentially affecting their function .

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C13H23NO2/c1-5-7-13(8-6-9-13)10-14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)

InChI Key

YHJJXQNGIHGDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC=C

Origin of Product

United States

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